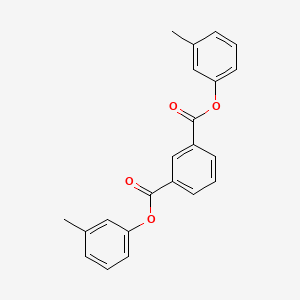
bis(3-methylphenyl) isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylphenyl) isophthalate, also known as 3M4F, is a chemical compound used in scientific research. It is a member of the phthalate family, which is widely used in the production of plastics, solvents, and personal care products. This compound is synthesized through a multi-step process that involves the reaction of isophthalic acid with 3-methylphenol.
Wirkmechanismus
Bis(3-methylphenyl) isophthalate is a fluorescent molecule that binds to proteins. The mechanism of action involves the interaction between the fluorophore and the protein, which results in a change in fluorescence intensity. This change in fluorescence can be used to monitor protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans. However, it has been shown to have toxic effects on aquatic organisms, including fish and algae.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(3-methylphenyl) isophthalate has several advantages for use in lab experiments. It is a highly specific fluorescent probe that can be used to detect protein-ligand interactions with high sensitivity. It is also easy to synthesize and purify. However, it has limitations in terms of its toxicity and potential environmental impact.
Zukünftige Richtungen
There are several future directions for the use of bis(3-methylphenyl) isophthalate in scientific research. One direction is the development of new fluorescent probes based on this compound that have improved properties, such as increased sensitivity and biocompatibility. Another direction is the use of this compound as a model compound for the study of the environmental fate and toxicity of phthalate esters. Finally, the use of this compound in the development of new drugs and therapies is an area of potential future research.
Synthesemethoden
Bis(3-methylphenyl) isophthalate is synthesized through a multi-step process. The first step involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. The second step involves the reaction of isophthaloyl chloride with 3-methylphenol in the presence of a catalyst such as zinc chloride. The final step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylphenyl) isophthalate is used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. It is also used as a model compound for the study of the environmental fate and toxicity of phthalate esters.
Eigenschaften
IUPAC Name |
bis(3-methylphenyl) benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-6-3-10-19(12-15)25-21(23)17-8-5-9-18(14-17)22(24)26-20-11-4-7-16(2)13-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZZYDVLRWPZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


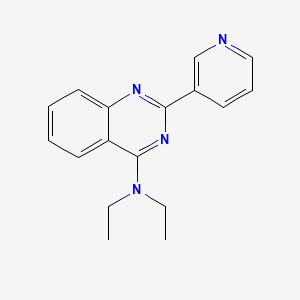
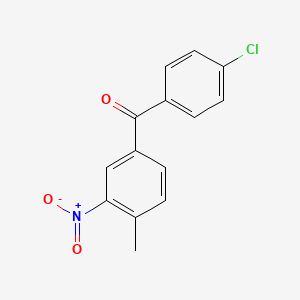

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
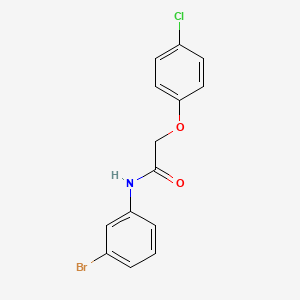
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
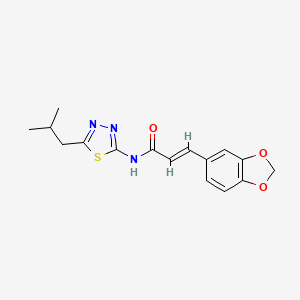
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)